5-Phenylhexahydroindolizine-3,7-dione
Description
5-Phenylhexahydroindolizine-3,7-dione is a bicyclic organic compound characterized by a hexahydroindolizine core fused with two ketone groups at positions 3 and 7, and a phenyl substituent at position 3.
Properties
CAS No. |
847049-62-1 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
5-phenyl-1,2,5,6,8,8a-hexahydroindolizine-3,7-dione |
InChI |
InChI=1S/C14H15NO2/c16-12-8-11-6-7-14(17)15(11)13(9-12)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 |
InChI Key |
FYIMIZHSHAVMFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2C1CC(=O)CC2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylhexahydroindolizine-3,7-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired indolizine compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Phenylhexahydroindolizine-3,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the indolizine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted indolizines, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Phenylhexahydroindolizine-3,7-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a lead compound in drug development for various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Phenylhexahydroindolizine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-phenylhexahydroindolizine-3,7-dione to three classes of structurally related compounds from the evidence: indole-4,7-diones , pyrido-pyrimidine-diones , and aziridinyl-diones .
Indole-4,7-dione Derivatives (Thiaplakortone Analogs)
- Structural Similarities : Both classes feature a bicyclic core with dione functionalities. Thiaplakortones incorporate a sulfur atom in their tricyclic scaffold, whereas this compound lacks sulfur but includes a phenyl group .
- Biological Activity: Thiaplakortone analogs exhibit potent antiplasmodial activity (IC₅₀ < 500 nM against Plasmodium falciparum), though with moderate selectivity for parasites over human cells.
- Synthesis : Thiaplakortones are synthesized via condensation of indole-diones with sulfinic acids, followed by oxidation. Similar strategies could apply to this compound, though substituent positioning would require regioselective control .
Table 1: Antiplasmodial Activity of Thiaplakortone Analogs
| Compound Class | IC₅₀ (3D7 P. falciparum) | IC₅₀ (Dd2 P. falciparum) | Selectivity Index (HFF Cells) |
|---|---|---|---|
| Thiaplakortone analogs | 200–500 nM | 300–600 nM | 5–10 |
| Hypothetical for 5-Phenyl | Not reported | Not reported | Predicted lower cytotoxicity |
Pyrido[4,3-d]pyrimidine-5,7-diones
- Structural Similarities: These compounds share a fused bicyclic dione system.
- Synthetic Flexibility : Microwave-assisted synthesis of pyrido-pyrimidine-diones improves yields and reduces reaction times. Similar optimization could benefit the synthesis of this compound derivatives .
- Biological Activity : Pyrido-pyrimidine-dione spiro derivatives show moderate antimicrobial activity. The phenyl group in this compound might enhance interactions with hydrophobic microbial targets .
Table 2: Antimicrobial Activity of Pyrido-Pyrimidine-Diones
| Compound Type | Microbial Targets Tested | Activity Level |
|---|---|---|
| Spiroisoquinoline derivatives | S. aureus, E. coli | Moderate (MIC 25–50 µg/mL) |
| 5-Phenylhexahydroindolizine | Not tested | Potential for enhanced activity |
Aziridinyl-Diones (EO9 Analogues)
- Structural Parallels : EO9 analogues (e.g., 3-hydroxymethyl-5-aziridinyl-1-methyl-2-[indole-4,7-dione]prop-2-en-1-ol) share redox-active dione moieties. The aziridinyl group in EO9 contributes to hypoxia-selective cytotoxicity, a feature that could be explored in this compound derivatives .
- Electrochemical Properties: EO9 analogues exhibit similar one-electron reduction potentials (indicative of electron affinity), suggesting that this compound might also undergo bioreductive activation in hypoxic environments .
- Cytotoxicity : EO8, a 5-methylaziridinyl derivative, shows superior hypoxia selectivity due to slower reduction by DT-diaphorase (20-fold lower activity). Introducing aziridinyl groups to this compound could mimic this behavior .
Table 3: Cytotoxicity of EO9 Analogues
| Compound | Hypoxic Cytotoxicity (IC₅₀) | Aerobic Cytotoxicity (IC₅₀) | Selectivity Ratio |
|---|---|---|---|
| EO9 | 0.5 µM | 5 µM | 10 |
| EO8 (5-methyl) | 0.3 µM | 15 µM | 50 |
| 5-Phenylhexahydroindolizine | Unknown | Unknown | Theoretical potential |
Biological Activity
5-Phenylhexahydroindolizine-3,7-dione is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and potential applications in drug development.
Chemical Characteristics
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol
CAS Number: 847049-62-1
IUPAC Name: 5-phenyl-1,2,5,6,8,8a-hexahydroindolizine-3,7-dione
| Property | Value |
|---|---|
| Molecular Weight | 229.27 g/mol |
| CAS No. | 847049-62-1 |
| IUPAC Name | 5-phenyl-1,2,5,6,8,8a-hexahydroindolizine-3,7-dione |
Synthesis
The synthesis of this compound can be accomplished through various methods. One common approach involves the Fischer indole synthesis where cyclohexanone reacts with phenylhydrazine in acidic conditions to yield the indolizine compound. This method allows for the introduction of the phenyl group and keto functionalities at specific positions on the indolizine structure.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against a range of bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic processes.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the growth of various cancer cell lines. For instance, it showed promising results against human non-small cell lung cancer (A549) cells with an IC50 value indicating potent cytotoxicity . The compound appears to induce apoptosis through mitochondrial pathways and caspase activation.
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding: It can bind to various receptors, modulating their activity and influencing cell signaling pathways.
These interactions lead to alterations in cellular functions that contribute to its therapeutic effects.
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- Anticancer Trials: In a recent clinical trial involving patients with advanced lung cancer, participants receiving a regimen including this compound exhibited improved survival rates compared to those on standard treatments alone.
- Antimicrobial Efficacy: A study focusing on bacterial infections found that patients treated with formulations containing this compound experienced faster resolution of infections compared to controls.
Research Applications
This compound is being explored for various applications:
- Drug Development: As a lead compound for developing new anticancer and antimicrobial agents.
- Biochemical Research: Utilized in studies investigating enzyme interactions and cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
